2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid
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Overview
Description
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolo and pyrimidin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.
Pharmacology: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Materials Science: Due to its unique structure, it is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound may also interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline
- 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylsulfanyl)acetamide
Uniqueness
What sets 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)benzoic acid |
InChI |
InChI=1S/C18H14N4O2S/c23-18(24)11-6-2-1-5-10(11)15-20-16-14-12-7-3-4-8-13(12)25-17(14)19-9-22(16)21-15/h1-2,5-6,9H,3-4,7-8H2,(H,23,24) |
InChI Key |
MQHABPDMVLLRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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